Cas no 400084-47-1 (4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide)

4-Fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide is a fluorinated sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates both a fluoro-substituted benzene ring and a trifluoroacetyl group, enhancing its reactivity and selectivity in chemical transformations. The presence of fluorine atoms improves metabolic stability and binding affinity, making it a valuable intermediate in drug discovery. This compound may serve as a precursor for the development of enzyme inhibitors or bioactive molecules due to its electron-withdrawing properties. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it offers utility in the synthesis of complex fluorinated compounds.
4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide structure
400084-47-1 structure
商品名:4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
CAS番号:400084-47-1
MF:C14H9F4NO3S
メガワット:347.28
CID:6786348
PubChem ID:3724368

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzene-1-sulfonamide
    • AKOS005095200
    • 400084-47-1
    • 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
    • 5M-586S
    • インチ: 1S/C14H9F4NO3S/c15-10-3-7-12(8-4-10)23(21,22)19-11-5-1-9(2-6-11)13(20)14(16,17)18/h1-8,19H
    • InChIKey: YMKKBLZXZXZBKB-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)F)(NC1C=CC(C(C(F)(F)F)=O)=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 347.02392697g/mol
  • どういたいしつりょう: 347.02392697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 513
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 71.6Ų

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-10mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
10mg
¥945.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-5mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
5mg
¥637.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-20mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
20mg
¥1210.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-50mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
50mg
¥1430.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-2mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
2mg
¥630.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-1mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
1mg
¥519.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-25mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
25mg
¥1228.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674797-100mg
4-Fluoro-N-(4-(2,2,2-trifluoroacetyl)phenyl)benzenesulfonamide
400084-47-1 98%
100mg
¥1755.00 2024-05-15

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide 関連文献

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamideに関する追加情報

Introduction to 4-Fluoro-N-[4-(2,2,2-Trifluoroacetyl)Phenyl]Benzenesulfonamide (CAS No. 400084-47-1)

The compound 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide, with the CAS registry number 400084-47-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a sulfonamide group and a trifluoroacetyl substituent. Its molecular formula is C15H9F5NOS, and it exhibits a molecular weight of approximately 396.3 g/mol.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitution and acylation processes. The presence of multiple fluorine atoms in its structure contributes to its high stability and lipophilicity, making it an ideal candidate for various applications in drug design and development. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents targeting specific biological pathways.

One of the most notable features of 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide is its ability to modulate enzyme activity through precise molecular interactions. Researchers have demonstrated that this compound can inhibit certain kinases and proteases with high potency and selectivity. These findings have opened new avenues for its application in the treatment of diseases such as cancer and inflammatory disorders.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a promising candidate for use in advanced materials such as organic semiconductors and sensors. Recent advancements in computational chemistry have enabled researchers to predict its electronic behavior with greater accuracy, further enhancing its potential for practical applications.

The structural elucidation of CAS No. 400084-47-1 has been achieved through a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided valuable insights into its conformational flexibility and intermolecular interactions, which are critical factors in determining its biological activity and physical properties.

From an environmental perspective, the compound's stability and biodegradability have been extensively studied to ensure its safe use in industrial and medical applications. Research indicates that it exhibits low toxicity to aquatic organisms under standard test conditions, which aligns with current regulatory requirements for chemical safety.

In conclusion, 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide (CAS No. 400084-47-1) represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties and promising biological activity position it as a key player in the development of innovative solutions for healthcare and materials science challenges.

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